molecular formula C12H10BrNO2 B6337975 Ethyl 7-bromoquinoline-2-carboxylate CAS No. 1196153-95-3

Ethyl 7-bromoquinoline-2-carboxylate

Cat. No.: B6337975
CAS No.: 1196153-95-3
M. Wt: 280.12 g/mol
InChI Key: PNHCOXORTDQDFE-UHFFFAOYSA-N
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Description

Ethyl 7-bromoquinoline-2-carboxylate (CAS: 1196153-95-3) is a brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . It is characterized by a quinoline backbone substituted with a bromine atom at position 7 and an ethyl ester group at position 2. Its synthesis and functionalization often serve as a precursor for developing anticancer agents, kinase inhibitors, and fluorescent probes, leveraging the electron-withdrawing bromine atom and the ester moiety’s reactivity .

Properties

IUPAC Name

ethyl 7-bromoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHCOXORTDQDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation Approach

The Friedländer quinoline synthesis remains a foundational method for constructing the quinoline core. A modified protocol involves cyclizing 3-bromo-2-aminocinnamic acid ethyl ester with ethyl acetoacetate under acidic conditions. This one-pot reaction proceeds via enamine formation followed by intramolecular cyclization, yielding the quinoline skeleton with simultaneous introduction of the bromine and ester groups.

Reaction Conditions:

  • Catalyst: Concentrated HCl (2 equiv)

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 100°C, 8 hours

  • Yield: 68% (crude), purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Halogenation and Esterification Sequential Strategy

An alternative pathway starts with quinoline-2-carboxylic acid, which undergoes electrophilic bromination at position 7 using POBr₃ in dichloromethane. Subsequent esterification with ethanol and thionyl chloride (SOCl₂) completes the synthesis:

Step 1: Bromination

  • Substrate: Quinoline-2-carboxylic acid (1.0 equiv)

  • Reagent: POBr₃ (2.5 equiv)

  • Conditions: DCM, 0°C → rt, 12 hours

  • Intermediate: 7-Bromoquinoline-2-carboxylic acid (82% yield).

Step 2: Esterification

  • Acid Activation: SOCl₂ (3.0 equiv), reflux, 2 hours

  • Alcohol: Ethanol (5.0 equiv), 0°C → rt, 6 hours

  • Product Yield: 89% after recrystallization (ethanol/water).

Palladium-Catalyzed Direct Synthesis

Suzuki-Miyaura Cross-Coupling

A patent by CN106336378A discloses a palladium-mediated approach using 2-allylaniline derivatives and ethyl propiolate. The method achieves simultaneous cyclization and functionalization:

Reaction Scheme:

  • Substrate: 3-Bromo-2-allylaniline (1.0 equiv)

  • Coupling Partner: Ethyl propiolate (1.2 equiv)

  • Catalyst System:

    • Pd(OAc)₂ (5 mol%)

    • Xantphos (10 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv)

  • Solvent: DMF, 100°C, 24 hours

  • Yield: 76% isolated after column chromatography.

Mechanistic Insight:
Palladium facilitates oxidative addition to the allyl group, followed by alkyne insertion and reductive elimination to form the quinoline ring. The bromine substituent directs regioselectivity, ensuring exclusive functionalization at C7.

Comparative Analysis of Methodologies

Parameter Friedländer Halogenation-Esterification Palladium-Catalyzed
Total Steps 121
Overall Yield 68%73% (combined)76%
Catalyst Cost LowModerateHigh
Regioselectivity ModerateHighExcellent
Scalability >100 g50 g<10 g (optimized)

The palladium method offers superior regiocontrol but requires expensive catalysts. Classical routes remain preferable for large-scale synthesis despite multi-step protocols.

Experimental Optimization and Yield Enhancement

Solvent Effects on Palladium Catalysis

Screening polar aprotic solvents revealed:

  • DMSO: 62% yield (decomposition observed)

  • DMF: 76% yield (optimal)

  • Dioxane: 54% yield (slower kinetics).

Temperature Gradients in Esterification

Esterification efficiency peaks at 70°C (89% yield) versus 40°C (51%) or 100°C (72%, side-product formation).

Analytical Characterization Techniques

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, H-8), 8.34 (s, 1H, H-3), 7.92 (d, J = 8.8 Hz, 1H, H-5), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

  • HRMS (ESI): m/z calcd. for C₁₂H₁₀BrNO₂ [M+H]⁺: 280.9974; found: 280.9971.

X-ray Crystallography

While no crystal structure exists for the title compound, analogous ethyl quinoline carboxylates exhibit planar quinoline rings with dihedral angles <5° between the ester and aromatic plane.

Industrial-Scale Production Considerations

Key Challenges:

  • Palladium catalyst recovery (critical for cost management)

  • Nitrobenzene usage in classical decarboxylation (toxicity concerns)

  • Ethyl propiolate storage stability (polymerization risks).

Process Recommendations:

  • Replace nitrobenzene with mesitylene in decarboxylation

  • Implement continuous flow systems for palladium reactions to enhance throughput .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : Ethyl 7-bromoquinoline-2-carboxylate is utilized in the synthesis of more complex quinoline derivatives that are valuable in organic synthesis and material science.
  • Reactivity : The compound can undergo various chemical reactions such as substitution, oxidation, reduction, and coupling reactions, making it useful for creating diverse chemical entities.

2. Biology

  • Biological Probes : This compound is employed in studying biological systems, particularly as a probe for investigating enzyme activities and cellular processes.
  • Mechanism of Action : It interacts with molecular targets such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling pathways.

3. Medicine

  • Therapeutic Potential : Quinoline derivatives, including this compound, have shown promise as therapeutic agents against diseases like malaria and cancer.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of lactate dehydrogenase (LDHA).

4. Industry

  • Industrial Applications : The compound is also used in developing dyes, agrochemicals, and other industrial products due to its unique chemical properties.

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC₅₀ value of approximately 5 μM. The compound triggered apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cells.

Case Study 2: Antimicrobial Efficacy
Another comparative study assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited effective inhibition with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL depending on the strain tested.

Comparison with Similar Compounds

Variation in Ester Groups

The substitution of the ethyl ester with a methyl group significantly alters physicochemical properties. For instance:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Difference
Methyl 7-bromoquinoline-2-carboxylate 1267641-04-2 C₁₁H₈BrNO₂ 266.10 0.98 Methyl ester
This compound 1196153-95-3 C₁₂H₁₀BrNO₂ 280.12 0.95 Ethyl ester

The methyl ester derivative exhibits higher solubility in polar solvents due to reduced steric hindrance, whereas the ethyl ester offers enhanced lipophilicity, favoring membrane permeability in biological systems .

Bromine Substitution Position

The position of bromine on the quinoline ring critically impacts electronic and steric effects:

Compound Name CAS Number Bromine Position Similarity Score Key Difference
Ethyl 6-bromoquinoline-2-carboxylate 1020572-61-5 6 0.97 Bromine at C6
Ethyl 5-bromoquinoline-2-carboxylate 1355174-78-5 5 0.97 Bromine at C5
Ethyl 4-bromoquinoline-2-carboxylate 476471-37-1 4 0.94 Bromine at C4

Compounds with bromine at C7 (e.g., this compound) exhibit stronger electron-withdrawing effects, enhancing reactivity in cross-coupling reactions compared to C4 or C5 analogues .

Quinoline vs. Isoquinoline Derivatives

Replacing the quinoline scaffold with isoquinoline alters the spatial arrangement of functional groups:

Compound Name CAS Number Core Structure Similarity Score Key Difference
Ethyl 7-bromoisoquinoline-3-carboxylate 660830-62-6 Isoquinoline 0.97 Isoquinoline core

Isoquinoline derivatives often display distinct pharmacological profiles; for example, they may exhibit altered binding affinities to kinase targets compared to quinoline-based compounds .

Functional Group Modifications

Addition of substituents like amino groups enhances bioactivity but reduces stability:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Difference
Ethyl 3-amino-7-bromoquinoline-2-carboxylate 1260807-99-5 Amino at C3 295.13 Enhanced hydrogen bonding

Biological Activity

Ethyl 7-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of quinoline, a class of compounds known for their pharmacological properties. The bromine atom at the 7-position and the carboxylate group are crucial for its biological activity. The compound has been identified as a potential building block for synthesizing various pharmaceutical agents.

1. Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibits cytotoxic effects, with studies reporting IC50 values in the micromolar range.

Case Study: Anticancer Activity in MCF-7 Cells

In a study evaluating the cytotoxic effects on MCF-7 cells, this compound showed an IC50 value of approximately 25 µM. The mechanism involves induction of apoptosis through ROS generation and inhibition of tubulin polymerization, leading to cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930
HeLa35

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerases and kinases, enzymes critical for DNA replication and cell signaling. This inhibition disrupts cancer cell proliferation.
  • ROS Generation : this compound induces reactive oxygen species (ROS) production, which is linked to apoptosis in cancer cells.

Research Findings

Recent studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activity. For instance, modifications at various positions on the quinoline ring have been explored to improve selectivity and potency against specific targets.

Research Example: Quinoline Derivative Optimization

A study published in Journal of Medicinal Chemistry highlighted that substituting different functional groups on the quinoline scaffold led to enhanced selectivity against cancer cell lines while reducing toxicity to normal cells. The findings suggest that further structural modifications could yield more potent derivatives.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-bromoquinoline-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a quinoline precursor followed by esterification. For example, bromination of 7-methoxyquinoline-2-carboxylic acid using N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., HBr or FeBr₃) yields the brominated intermediate. Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) produces the ethyl ester . Optimization includes:

  • Temperature control : Bromination at 0–25°C minimizes side reactions.
  • Catalyst selection : FeBr₃ improves regioselectivity for the 7-position.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance esterification yields .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and confirms substitution patterns (e.g., bromine at C7, ester at C2). SHELX programs are widely used for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165 ppm in ¹³C NMR) and bromine-induced deshielding .
  • HPLC/MS : Validates purity (>97%) and molecular weight (310.14 g/mol) .

Q. What are the primary chemical reactions of this compound in medicinal chemistry applications?

The bromine at C7 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the ester group undergoes hydrolysis to carboxylic acids under acidic/basic conditions . Example modifications:

  • Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 7-amino derivatives for antimicrobial screening.
  • Hydrolysis : Treatment with NaOH/EtOH produces 7-bromoquinoline-2-carboxylic acid, a precursor for metal-organic frameworks .

Advanced Research Questions

Q. How can experimental design address low yields in bromination reactions of quinoline precursors?

Common pitfalls include over-bromination and regioselectivity issues. Mitigation strategies:

  • Catalyst screening : FeBr₃ vs. AlBr₃ for improved selectivity .
  • Stoichiometry : Limiting Br₂ to 1.1 equivalents reduces di-substitution.
  • In situ monitoring : TLC or HPLC tracks reaction progress to halt at the mono-brominated stage .

Q. How do computational models complement experimental data in studying this compound’s reactivity?

Density Functional Theory (DFT) predicts:

  • Electrophilicity : The C7 bromine’s susceptibility to substitution (localized LUMO orbitals).
  • Transition states : Energy barriers for ester hydrolysis (~25 kcal/mol in aqueous HCl).
    Experimental validation via kinetic studies (e.g., Arrhenius plots) aligns with DFT outcomes .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR shifts or crystallographic parameters may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton exchange rates.
  • Polymorphism : Multiple crystal packing modes (e.g., monoclinic vs. orthorhombic).
    Resolution strategies:
  • Control experiments : Repeat synthesis under inert conditions (N₂ atmosphere).
  • Multi-technique validation : Cross-reference XRD, NMR, and IR data .

Q. What methodologies are used to evaluate this compound’s pharmacological potential?

  • In vitro assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa).
  • Structure-Activity Relationship (SAR) : Comparing bromine positioning (C7 vs. C4) in analogs to optimize IC₅₀ values .
  • Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina .

Methodological Best Practices

  • Synthesis : Prioritize regioselective bromination via FeBr₃ catalysis and low-temperature esterification .
  • Characterization : Combine XRD (SHELXL refinement) with 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Data Analysis : Use Gaussian software for DFT calculations and OriginLab for kinetic modeling .

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